[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl

Catalog No.
S815115
CAS No.
1352305-17-9
M.F
C10H17Cl3N2
M. Wt
271.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2h...

CAS Number

1352305-17-9

Product Name

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl

IUPAC Name

1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride

Molecular Formula

C10H17Cl3N2

Molecular Weight

271.6 g/mol

InChI

InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;;/h3-6,10H,7,12H2,1-2H3;2*1H

InChI Key

NKMBDPGSWXSJRB-UHFFFAOYSA-N

SMILES

CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl

Anticancer Drug Discovery

Scientific Field: Medicinal Chemistry

Summary: This compound is explored for its potential use in anticancer drug discovery, particularly for its role in the development of 2-aminothiazole derivatives known for their anticancer properties .

Methods: The compound is used to synthesize various 2-aminothiazole analogs, which are then tested for their inhibitory activity against a wide range of human cancerous cell lines.

Results: The analogs have shown potent and selective nanomolar inhibitory activity, indicating their potential as effective anticancer agents .

The compound [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl is a chemical entity characterized by its amino and chlorophenyl functional groups. It is a dimethylamine derivative, which suggests that it may possess properties associated with amines, such as basicity and potential biological activity. The presence of the 2-chlorophenyl group indicates that this compound may interact with biological systems in unique ways, particularly through receptor modulation or enzyme inhibition.

There is no current information available regarding a specific mechanism of action for this compound in biological systems.

  • Potential Skin and Eye Irritant: The amine group can irritate skin and eyes upon contact [].
  • Suspected Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract [].
  • Potential Corrosive: The chloride salt may exhibit corrosive properties in concentrated solutions.
Involving [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl can be categorized into various types, including:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, potentially forming new compounds by reacting with electrophiles.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which is evident in its formulation as a hydrochloride salt (2HCl).
  • Redox Reactions: Depending on the conditions, this compound may engage in oxidation-reduction reactions, especially if it interacts with reactive oxygen species or other oxidizing agents.

The biological activity of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl is likely influenced by its structural features. Compounds with similar structures often exhibit various pharmacological effects, such as:

  • Antidepressant Activity: Due to its amine structure, it may interact with neurotransmitter systems.
  • Antimicrobial Properties: The presence of halogens like chlorine can enhance biological activity against certain pathogens.
  • Cytotoxic Effects: Similar compounds have shown potential in cancer research for their ability to induce apoptosis in malignant cells.

The synthesis of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl can be achieved through several methods:

  • Alkylation of Amines: Starting from 2-aminoethanol and chlorobenzene, the reaction can be catalyzed under basic conditions to yield the desired product.
  • Reduction of Nitro Compounds: If a nitro precursor is available, it can be reduced to form the amine.
  • Direct Amine Synthesis: Utilizing reductive amination techniques where ketones or aldehydes react with amines under reducing conditions.

The applications of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl span various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting neurological disorders or infections.
  • Research Chemicals: Used in laboratories for studying receptor interactions or enzyme kinetics.
  • Agricultural Chemicals: Potential applications in developing agrochemicals that affect plant growth or pest resistance.

Studies on the interactions of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl with biological systems may include:

  • Binding Affinity Assays: Evaluating how well this compound binds to specific receptors or enzymes.
  • In Vitro Toxicity Tests: Assessing cytotoxicity against various cell lines to determine safety profiles.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized within organisms and its potential effects on metabolic processes.

Several compounds share structural similarities with [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl, including:

Compound NameStructure FeaturesUnique Properties
1. 4-ChloroanilineAniline derivative with chlorineKnown for its use in dye manufacturing
2. DimethylphenylamineDimethylated phenyl derivativeExhibits stimulant properties
3. 3-Chloro-N,N-dimethylanilineSimilar amine structure with a different chlorine positionPotential use as an herbicide
4. N,N-DimethylbenzylamineBenzyl derivative of dimethylamineUsed in fragrance and as a solvent

Uniqueness

The uniqueness of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl lies in its specific combination of amino and chlorophenyl groups that may enhance its biological activity compared to other similar compounds. Its potential applications in pharmaceuticals and agriculture highlight its significance in research and development.

Dates

Modify: 2023-08-16

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